

Introduction: Bridging Stability and Bioactivity with Modified Cyclic Peptides

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Compound of Interest

Compound Name: 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

CAS No.: 18111-22-3

Cat. No.: B093627

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In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, occupying the space between small molecules and large biologics. Their constrained cyclic structure often imparts significant advantages over linear counterparts, including enhanced metabolic stability, improved resistance to proteolytic degradation, and a conformationally pre-organized state that can lead to higher binding affinity and selectivity for therapeutic targets.[1] The process of peptide cyclization is a key strategy to enhance the drug-like properties of these molecules.[2]

This guide focuses on the incorporation of a particularly valuable non-canonical amino acid, 3,4,5-trimethoxyphenylalanine, into a cyclic peptide scaffold. The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore found in numerous natural products with potent biological activity. It is notably a key structural feature of combretastatin A-4, a powerful inhibitor of tubulin polymerization.[3] By incorporating this amino acid, researchers can design novel peptides that target protein-protein interactions or mimic the bioactive conformation of potent natural products, opening new avenues for therapeutics in oncology and beyond.[3][4]

This document provides a detailed, experience-driven guide for researchers, covering the synthesis of the linear peptide via Solid-Phase Peptide Synthesis (SPPS), strategies for efficient on-resin cyclization, and final purification and characterization of the target molecule.

Part 1: The Key Building Block: Fmoc-L-(3,4,5-trimethoxy)phenylalanine

The successful incorporation of any non-canonical amino acid begins with a high-quality, appropriately protected building block. For Fmoc-based SPPS, the required monomer is N- α -Fmoc-L-3,4,5-trimethoxyphenylalanine.

Availability: Fortunately, this specialized amino acid derivative is commercially available, which is the recommended starting point for this protocol.

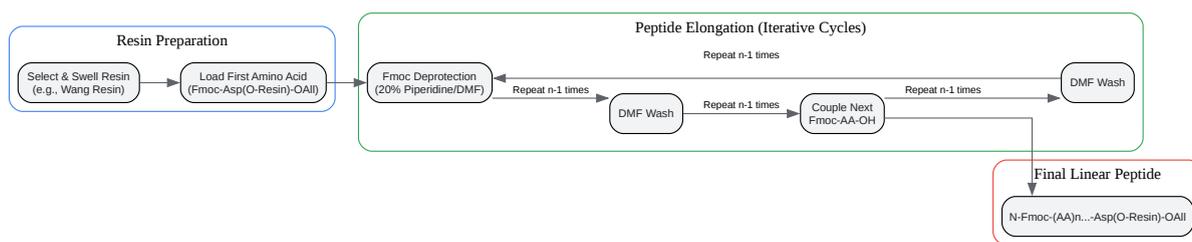
- Compound: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Common Name: Fmoc-L-3,4,5-trimethoxyphenylalanine
- CAS Number: 381222-53-3[5]

Synthetic Background: For researchers interested in the underlying chemistry, Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under aqueous basic conditions.[6][7] This standard procedure ensures the selective protection of the α -amino group, leaving the carboxylic acid free for subsequent activation and coupling during SPPS.[6]

Part 2: Protocol for Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual synthesis of a linear peptide precursor using the Fmoc/tBu strategy.[8] The sequence is designed to be cyclized "head-to-tail" via an on-resin macrolactamization strategy. To achieve this, the peptide is anchored to the resin via an amino acid side chain. Here, we use an aspartic acid residue whose side-chain carboxyl group is attached to the resin via a cleavable linker, leaving its α -carboxyl group free for the final cyclization step.

Workflow Overview:



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Caption: General workflow for Fmoc-SPPS of the linear peptide precursor.

Materials and Reagents:

Reagent	Purpose	Typical Excess (eq)
Wang Resin	Solid support	1.0
Fmoc-Asp-OAll	First amino acid for side-chain anchor	3.0
Fmoc-protected Amino Acids	Building blocks	3.0 - 5.0
Fmoc-L-3,4,5-trimethoxyphenylalanine	Bulky building block	3.0 - 5.0
HATU (or HCTU/HBTU)	Coupling/Activating reagent	2.9 - 4.9
N,N-Diisopropylethylamine (DIPEA)	Activation Base	6.0 - 10.0
20% (v/v) Piperidine in DMF	Fmoc deprotection solution	-
Dichloromethane (DCM), Dimethylformamide (DMF)	Solvents	-

Step-by-Step Protocol:

- Resin Preparation and First Amino Acid Loading: a. Place Wang resin (1.0 eq, e.g., 0.1 mmol scale) in a peptide synthesis vessel. b. Swell the resin in DMF for 1 hour. Drain the solvent. c. In a separate vial, dissolve Fmoc-Asp-OAll (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. d. Add the activated amino acid solution to the swollen resin and agitate for 4 hours at room temperature. e. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. f. Self-Validation: Take a small sample of resin to quantify the loading efficiency using UV-Vis spectroscopy to measure the amount of Fmoc released by piperidine treatment.[9]
- Iterative Peptide Elongation Cycles (for each subsequent amino acid): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute treatment. This removes the Fmoc group, exposing a free N-terminal amine.[10] b. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes. ii. Add the activated solution to the resin. Agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3x). e. Self-Validation: Perform a Kaiser test (or Chloranil test) on a few beads of resin. A positive result (blue beads for Kaiser test) indicates an incomplete coupling reaction due to free primary amines. If the test is positive, repeat the coupling step (double coupling).
- Expert Insight: Incorporating Fmoc-L-3,4,5-trimethoxyphenylalanine: The 3,4,5-trimethoxyphenylalanine residue is sterically hindered, which can lead to slow or incomplete coupling.[11] To ensure a successful incorporation:
 - Use Potent Reagents: Employ a highly efficient coupling reagent like HATU or HCTU.
 - Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5.0 eq).
 - Double Couple: Routinely perform a second coupling step to drive the reaction to completion.
 - Extend Reaction Time: Increase the coupling time to 3-4 hours or allow it to proceed overnight.

- Advanced Technique: For particularly difficult sequences, microwave-assisted SPPS can dramatically improve the efficiency of coupling hindered amino acids.[12]

Part 3: On-Resin Head-to-Tail Cyclization Protocol

On-resin cyclization is generally preferred over solution-phase methods as the resin matrix enforces a "pseudo-dilution" effect.[13] This favors the desired intramolecular cyclization reaction over intermolecular reactions that lead to dimers and higher-order oligomers.

Cyclization Mechanism:

Caption: Key steps of the on-resin head-to-tail cyclization strategy.

Step-by-Step Protocol:

- C-Terminal Deprotection (Allyl Cleavage): a. Wash the fully assembled linear peptide-resin with DCM (5x). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (PhSiH₃, 5.0 eq) in anhydrous DCM. c. Add the solution to the resin and agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours. d. Drain and wash the resin thoroughly with DCM (3x), DMF (3x), 0.5% DIPEA in DMF (2x), and finally DMF (3x). This exposes the α-carboxyl group of the C-terminal aspartic acid.
- N-Terminal Deprotection (Fmoc Cleavage): a. Perform the standard Fmoc deprotection as described in Part 2, Step 2a (20% piperidine in DMF). b. Wash the resin extensively with DMF (at least 7x) to ensure complete removal of piperidine, which would otherwise interfere with the cyclization reaction.
- Macrolactamization (Ring Closure): a. Swell the resin in a large volume of DMF. The goal is to achieve high dilution conditions to further favor the intramolecular reaction. b. In a separate vial, prepare the cyclization solution: HATU (4.0 eq) and DIPEA (8.0 eq) in DMF. c. Add the cyclization solution to the resin and agitate at room temperature for 12-24 hours. d. Self-Validation: After the reaction, take a small aliquot of the resin. Cleave the peptide from this aliquot and analyze the crude product by LC-MS to determine the ratio of cyclic product to remaining linear precursor. If significant linear peptide remains, the cyclization can be repeated.

Part 4: Final Cleavage, Purification, and Analysis

The final steps involve releasing the cyclic peptide from the solid support, purifying it from synthetic impurities, and confirming its identity and purity.

Step-by-Step Protocol:

- **Cleavage from Resin and Side-Chain Deprotection:** a. Wash the cyclized peptide-resin with DMF (3x) and DCM (5x). Dry the resin under vacuum for 1 hour. b. Prepare a cleavage cocktail. A standard Reagent K is effective: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). Dry the crude peptide pellet under vacuum.
- **Purification by Reverse-Phase HPLC (RP-HPLC):** a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). b. Purify the peptide using a preparative C18 RP-HPLC column. c. Collect fractions corresponding to the major product peak and confirm the mass of each fraction by MS. d. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

RP-HPLC Purification Parameters (Typical)

Column:

Mobile Phase A:

Mobile Phase B:

Gradient:

Flow Rate:

Detection:

- **Analytical Characterization:** a. **Purity Analysis:** Inject a small amount of the final product onto an analytical RP-HPLC system. Purity should be >95% as determined by peak area integration. b. **Identity Confirmation:** Analyze the final product using high-resolution mass

spectrometry (HRMS), such as ESI-TOF or Orbitrap. The observed mass should match the theoretical calculated mass of the cyclic peptide.

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